molecular formula C14H18N2O3 B4779161 methyl 4-[(1-piperidinylcarbonyl)amino]benzoate

methyl 4-[(1-piperidinylcarbonyl)amino]benzoate

Cat. No. B4779161
M. Wt: 262.30 g/mol
InChI Key: XZXWPUDCFRRIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(1-piperidinylcarbonyl)amino]benzoate, also known as PACMB, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. PACMB is a potent inhibitor of the enzyme, histone deacetylase (HDAC), which is involved in the regulation of gene expression.

Mechanism of Action

Methyl 4-[(1-piperidinylcarbonyl)amino]benzoate inhibits the activity of HDAC enzymes by binding to the active site of the enzyme. HDAC enzymes remove acetyl groups from histone proteins, resulting in the condensation of chromatin and the repression of gene expression. By inhibiting HDAC activity, methyl 4-[(1-piperidinylcarbonyl)amino]benzoate increases histone acetylation, resulting in the activation of gene expression.
Biochemical and Physiological Effects:
methyl 4-[(1-piperidinylcarbonyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory effects and neuroprotective effects in animal models. methyl 4-[(1-piperidinylcarbonyl)amino]benzoate has been shown to increase histone acetylation, resulting in the activation of gene expression.

Advantages and Limitations for Lab Experiments

Methyl 4-[(1-piperidinylcarbonyl)amino]benzoate has several advantages for lab experiments. It is a potent inhibitor of HDAC enzymes and has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. However, there are also some limitations to its use. methyl 4-[(1-piperidinylcarbonyl)amino]benzoate has low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the use of methyl 4-[(1-piperidinylcarbonyl)amino]benzoate in scientific research. One area of research is the development of more potent and selective inhibitors of HDAC enzymes. Another area of research is the development of methyl 4-[(1-piperidinylcarbonyl)amino]benzoate analogs with improved solubility and pharmacokinetic properties. methyl 4-[(1-piperidinylcarbonyl)amino]benzoate has also been shown to have potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Further research is needed to explore the therapeutic potential of methyl 4-[(1-piperidinylcarbonyl)amino]benzoate in these areas.
Conclusion:
In conclusion, methyl 4-[(1-piperidinylcarbonyl)amino]benzoate is a potent inhibitor of HDAC enzymes that has been widely used in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. methyl 4-[(1-piperidinylcarbonyl)amino]benzoate has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the therapeutic potential of methyl 4-[(1-piperidinylcarbonyl)amino]benzoate in various diseases and to develop more potent and selective inhibitors of HDAC enzymes.

Scientific Research Applications

Methyl 4-[(1-piperidinylcarbonyl)amino]benzoate is widely used in scientific research due to its potent inhibitory activity against HDAC enzymes. HDACs are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. methyl 4-[(1-piperidinylcarbonyl)amino]benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory effects and neuroprotective effects in animal models.

properties

IUPAC Name

methyl 4-(piperidine-1-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-13(17)11-5-7-12(8-6-11)15-14(18)16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXWPUDCFRRIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(piperidine-1-carboxamido)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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